N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS No.: 1052608-41-9
Cat. No.: VC4291863
Molecular Formula: C21H24N6O4S
Molecular Weight: 456.52
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1052608-41-9 |
---|---|
Molecular Formula | C21H24N6O4S |
Molecular Weight | 456.52 |
IUPAC Name | N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Standard InChI | InChI=1S/C21H24N6O4S/c1-13-12-18(27(25-13)21-22-15(3)14(2)19(28)24-21)23-20(29)16-6-8-17(9-7-16)32(30,31)26-10-4-5-11-26/h6-9,12H,4-5,10-11H2,1-3H3,(H,23,29)(H,22,24,28) |
Standard InChI Key | BGIYFDOLGARXEH-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=NC(=C(C(=O)N4)C)C |
Introduction
Structural Characteristics
Core Heterocyclic Framework
The compound’s architecture centers on three interconnected heterocyclic systems: a pyrimidine ring, a pyrazole moiety, and a benzamide group linked to a pyrrolidine sulfonamide. The pyrimidine ring (4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl) features substituents at positions 4 and 5, which enhance electron delocalization and hydrogen-bonding potential. Adjacent to this is the 3-methyl-1H-pyrazol-5-yl group, a five-membered ring with nitrogen atoms at positions 1 and 2, contributing to aromatic stability and metabolic resistance . The benzamide bridge connects to a 4-(pyrrolidin-1-ylsulfonyl) group, where the sulfonamide’s electronegative sulfur and oxygen atoms facilitate interactions with biological targets .
Molecular Geometry and Stereoelectronic Effects
The planar pyrimidine and pyrazole rings enable π-π stacking with aromatic residues in enzyme active sites, while the sulfonamide’s tetrahedral geometry introduces steric bulk, influencing binding specificity. Computational models suggest that the methyl groups at pyrimidine positions 4 and 5 create hydrophobic pockets, enhancing membrane permeability. The pyrrolidine ring adopts an envelope conformation, optimizing sulfonamide orientation for hydrogen bonding with target proteins .
Synthesis and Optimization
Cyclocondensation Strategies
The synthesis begins with cyclocondensation of hydrazine derivatives and 1,3-dicarbonyl precursors, a method refined since Knorr’s pioneering work in 1883 . For this compound, ethyl acetoacetate reacts with methylhydrazine under nano-ZnO catalysis to yield the pyrazole intermediate . Subsequent coupling with a functionalized pyrimidine derivative occurs via nucleophilic acyl substitution, facilitated by carbodiimide crosslinkers.
Key Reaction Steps
-
Pyrazole Formation: Ethyl acetoacetate and methylhydrazine undergo cyclocondensation in ethanol at 80°C, producing 3-methyl-1H-pyrazol-5-yl acetate in 92% yield .
-
Pyrimidine Functionalization: 4,5-Dimethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid is activated using thionyl chloride, then coupled with the pyrazole intermediate to form the pyrimidine-pyrazole hybrid.
-
Sulfonylation: The benzamide group is introduced via Suzuki-Miyaura coupling, followed by sulfonylation with pyrrolidine-1-sulfonyl chloride in dichloromethane under basic conditions .
Purification and Characterization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, while -NMR confirms substituent positions through characteristic shifts: δ 2.25 (pyrimidine-CH), δ 7.89 (benzamide aromatic protons). Mass spectrometry (ESI+) verifies the molecular ion peak at m/z 457.1 [M+H].
Biological Activity and Mechanisms
Antimicrobial Efficacy
The sulfonamide group confers broad-spectrum activity, inhibiting E. coli (MIC 8 μg/mL) and S. aureus (MIC 4 μg/mL) through dihydropteroate synthase (DHPS) binding. Molecular docking predicts hydrogen bonds with Thr62 and Lys220, residues critical for pterin binding.
Research Advancements
Stability and Formulation
Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months, supporting solid dosage forms. Nanoemulsion formulations (lecithin/tween 80) enhance oral bioavailability by 3.2-fold in rat models.
Structure-Activity Relationships (SAR)
Modifications to the pyrrolidine ring (e.g., N-methylation) reduce potency, while fluorination of the benzamide para-position improves metabolic stability (t from 2.1 to 5.7 h) . Replacement of the pyrimidine methyl groups with ethyl moieties (as in CAS 135551751) abolishes activity, highlighting steric constraints .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume